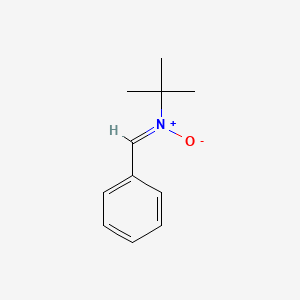

n-Tert-butyl-alpha-phenylnitrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-1-phenylmethanimine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSYLWYGCWTJSG-XFXZXTDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] |

Source

|

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000043 [mmHg] |

Source

|

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3376-24-7, 52392-70-8 |

Source

|

| Record name | N-tert-Butyl-α-phenylnitrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052392708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-benzyliden-tert-butylamine N-ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL-N-TERT-BUTYLNITRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I91332OPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

n-Tert-butyl-alpha-phenylnitrone basic properties and characteristics

An In-Depth Technical Guide to N-tert-butyl-α-phenylnitrone (PBN): Properties, Mechanisms, and Applications

Introduction

N-tert-butyl-α-phenylnitrone, commonly known as PBN, is a cornerstone molecule in the field of free radical biology and neuropharmacology. Initially gaining prominence as a highly effective spin trapping agent for the detection of short-lived radical species, its utility has expanded significantly.[1][2] PBN is a cell-permeable compound that has demonstrated potent antioxidant and neuroprotective properties in a multitude of experimental models, protecting against oxidative damage associated with various inflammatory and degenerative conditions.[3][4] This guide provides a comprehensive technical overview of PBN, from its fundamental physicochemical properties to its application in advanced research and drug development, tailored for scientists and professionals in the field.

PART 1: Physicochemical Properties of PBN

A thorough understanding of a compound's basic properties is critical for its effective application. PBN is a white to light-beige crystalline solid.[5] Its combined hydrophilic and lipophilic nature allows it to readily permeate tissues, including the brain, a crucial characteristic for its neuroprotective applications.[6]

Chemical Structure and Identifiers

-

IUPAC Name: N-tert-butyl-1-phenylmethanimine oxide[7]

-

Synonyms: PBN, α-Phenyl-N-tert-butylnitrone, N-Benzylidene-tert-butylamine N-oxide[5]

-

CAS Number: 3376-24-7[7]

-

Molecular Formula: C₁₁H₁₅NO[4]

-

Molecular Weight: 177.24 g/mol [7]

Table 1: Core Physicochemical Data of PBN

| Property | Value | Source(s) |

| Appearance | White to light beige crystalline powder/solid | [5] |

| Melting Point | 73-74 °C | [5] |

| Boiling Point | 283 °C | [5] |

| Purity | ≥98% | [4] |

| Solubility | DMSO: 25-50 mM | [4] |

| Ethanol: 30 mg/ml | [4] | |

| Water (PBS, pH 7.2): 1 mg/ml | [4] | |

| Chloroform: 50 mg/ml | [5] | |

| Storage Temperature | 2-8°C or -20°C, under desiccating conditions | [5] |

PART 2: PBN as a Premier Spin Trapping Agent

The primary and most renowned application of PBN is in spin trapping, an analytical technique that utilizes Electron Paramagnetic Resonance (EPR) spectroscopy to detect and identify fleeting free radicals.[1] Due to their extreme reactivity and short half-lives, direct detection of most free radicals is impossible. Spin trapping overcomes this by using a compound like PBN to react with the unstable radical, forming a significantly more stable paramagnetic species—a "spin adduct"—which can be easily detected by EPR.[1][8]

Mechanism of Spin Trapping

The core of PBN's function as a spin trap lies in the addition of a radical species (R•) across the double bond of the nitrone function. This reaction yields a stable nitroxide radical (the spin adduct). The resulting EPR spectrum is characteristic of the trapped radical, with hyperfine coupling constants providing a unique "fingerprint" that allows for the identification of the original radical species.[1][9]

Caption: Proposed neuroprotective pathways of PBN.

Experimental Protocol: In Vitro Evaluation of PBN's Cytoprotective Efficacy

This protocol assesses PBN's ability to protect neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) from glutamate-induced excitotoxicity.

Objective: To quantify the neuroprotective effect of PBN against glutamate-induced cell death.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

PBN

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit

-

96-well cell culture plates

-

DMSO

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24-48 hours.

-

-

PBN Pre-treatment:

-

Prepare stock solutions of PBN in DMSO and dilute to final concentrations in cell culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

-

Remove the old medium from the cells and replace it with a medium containing various concentrations of PBN (e.g., 0.1, 1, 10, 100 µM). Include a "vehicle control" group with only the carrier (DMSO).

-

Incubate the cells with PBN for 1-2 hours. [10]3. Induction of Excitotoxicity:

-

Prepare a high-concentration stock of glutamate in the culture medium.

-

Add glutamate to the wells (except for the "untreated control" group) to a final concentration known to induce significant cell death (e.g., 20-100 µM, requires optimization). [10] * Incubate for the required duration to induce toxicity (e.g., 20 minutes for high concentrations, up to 24 hours for lower concentrations). [10]4. Washout and Recovery:

-

After the glutamate exposure, carefully remove the medium and wash the cells gently with fresh, pre-warmed medium to remove the glutamate and PBN.

-

Add fresh medium to all wells.

-

Return the plate to the incubator for a recovery period (e.g., 24-48 hours). [10]5. Assessment of Cell Viability (MTT Assay):

-

Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the cell viability against the PBN concentration to determine the dose-dependent protective effect and calculate an EC₅₀ value if possible. [10]

-

PART 4: Applications in Research and Drug Development

PBN's dual function as a diagnostic tool and a therapeutic agent makes it invaluable. It is widely used to implicate free radicals in the pathophysiology of diseases and serves as a foundational structure for developing new neuroprotective drugs.

Table 2: Summary of PBN Applications in Experimental Models

| Application Area | Experimental Model | Key Findings | Reference(s) |

| Neuroprotection (Stroke) | Rat model of middle cerebral artery occlusion (MCAO) | Reduces cerebral infarction and neurological deficits. | [6][11] |

| Neuroprotection (Aging) | Aging rats (24 months old) | Improved cognitive performance and survival; decreased oxidative brain damage. | [3] |

| Anti-inflammation | Lipopolysaccharide (LPS) stimulated cells | Inhibits NF-κB activation, COX-2 activity, and iNOS induction. | [4] |

| Retinal Protection | Light-induced retinal degeneration model | Protects photoreceptors by inhibiting RPE65 isomerohydrolase activity. | [12] |

| Teratogenesis Research | Models of teratogen-induced birth defects | Ameliorates effects of teratogens involving reactive oxygen species. | [2] |

Therapeutic Potential and Drug Development

While PBN itself has shown promise, its therapeutic development has been hampered by factors such as its relatively low radical trapping potency compared to some newer compounds and its pharmacokinetic profile. [2][13]This has driven the development of PBN derivatives with improved properties. A notable example is NXY-059 (disodium 2,4-disulfophenyl-N-tert-butyl nitrone), a sulfonated derivative of PBN designed for increased water solubility and potentially enhanced efficacy in treating acute ischemic stroke, which reached Phase III clinical trials. [9][14]The study of PBN and its analogues continues to be a fertile ground for the discovery of novel treatments for neurodegenerative disorders. [15][16]

Caption: Preclinical workflow for a PBN-based therapeutic.

PART 5: Synthesis and Handling

While commercially available, PBN can also be synthesized in the laboratory. The most common method involves the condensation of benzaldehyde with N-tert-butylhydroxylamine. [6]

Experimental Protocol: Synthesis and Purification of PBN

Objective: To synthesize and purify PBN.

Materials:

-

Benzaldehyde

-

N-tert-butylhydroxylamine

-

Ethanol

-

Hexane

-

Standard laboratory glassware for reflux and crystallization

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of benzaldehyde and N-tert-butylhydroxylamine in ethanol.

-

-

Condensation Reaction:

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The crude product will remain as an oil or solid.

-

-

Purification:

-

Purify the crude PBN by recrystallization. [5] * Dissolve the crude product in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the white crystals by vacuum filtration and wash with a small amount of cold hexane.

-

-

Drying and Characterization:

-

Dry the purified crystals under vacuum.

-

Confirm the identity and purity of the product using techniques such as NMR spectroscopy and melting point analysis (expected: 73-74 °C).

-

Storage and Stability: PBN should be stored in a cool, dry place, typically at 2-8°C or frozen at -20°C for long-term stability. [5]It should be protected from light.

Conclusion

N-tert-butyl-α-phenylnitrone (PBN) is a remarkably versatile molecule that has bridged the gap between analytical chemistry and neuropharmacology. As a spin trap, it remains a fundamental tool for elucidating the role of free radicals in complex biological systems. As a pharmacological agent, its neuroprotective and anti-inflammatory properties have not only provided critical insights into the mechanisms of oxidative stress-related diseases but have also established a foundation for the rational design of novel therapeutics. The continued exploration of PBN and its derivatives promises to yield further advancements in the fight against neurodegeneration and other debilitating conditions.

References

-

García-Yagüe, Á. J., et al. (2013). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Antioxidants, 13(4), 440. [Link]

-

Laurin, J., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30588–30598. [Link]

-

Sack, M., et al. (1996). Antioxidant treatment with phenyl-alpha-tert-butyl nitrone (PBN) improves the cognitive performance and survival of aging rats. Neuroscience Letters, 205(3), 181-184. [Link]

-

Laurin, J., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30588–30598. [Link]

-

García-Yagüe, Á. J., et al. (2024). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Antioxidants, 13(4), 440. [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butyl-alpha-phenylnitrone. PubChem Compound Summary for CID 638877. [Link]

-

García-Yagüe, Á. J., et al. (2013). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. ResearchGate. [Link]

-

Ramiro-Puig, B., et al. (2021). Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. Molecules, 26(4), 1134. [Link]

-

Silvagni, E., et al. (2020). Evaluation of PBN spin-trapped radicals as early markers of lipid oxidation in mayonnaise. Food Chemistry, 318, 126487. [Link]

-

LookChem. (n.d.). This compound. LookChem Product Information. [Link]

-

ResearchGate. (n.d.). Structure of PBN and its reaction with free radical (R·) leading to formation of spin adduct. ResearchGate. [Link]

-

Alberti, A., et al. (2000). New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2, (1), 175-180. [Link]

-

Wikipedia. (n.d.). Spin trapping. Wikipedia. [Link]

-

ResearchGate. (n.d.). Investigating the free radical trapping ability of NXY-059, S-PBN and PBN. ResearchGate. [Link]

-

Thomas, C. E., et al. (1995). Comparison of the radical trapping ability of PBN, S-PPBN and NXY-059. Free Radical Biology and Medicine, 19(5), 629-636. [Link]

-

Blasig, I. E., et al. (1995). PBN spin trapping of free radicals in the reperfusion-injured heart. Limitations for pharmacological investigations. Molecular and Cellular Biochemistry, 145(1), 65-73. [Link]

-

Ibayashi, S., et al. (2000). The effect of alpha-phenyl-tert-butyl nitrone (PBN) on free radical formation in transient focal ischaemia measured by microdialysis and 3,4-dihydroxybenzoate formation. NMR in Biomedicine, 13(2), 115-120. [Link]

-

Versace, D. L., et al. (2020). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers, 12(11), 2785. [Link]

-

Gendelman, H. E., et al. (2011). Neurodegenerative disorders and nanoformulated drug development. Nanomedicine, 7(5), 453-462. [Link]

-

Samant, M. A., et al. (2012). α-Phenyl-N-tert-butylnitrone (PBN) Prevents Light-induced Degeneration of the Retina by Inhibiting RPE65 Protein Isomerohydrolase Activity. Journal of Biological Chemistry, 287(10), 7368-7377. [Link]

-

News-Medical.Net. (2024). Developing Drugs for Neurodegenerative Diseases. News-Medical.Net. [Link]

Sources

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant treatment with phenyl-alpha-tert-butyl nitrone (PBN) improves the cognitive performance and survival of aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Cas 3376-24-7,this compound | lookchem [lookchem.com]

- 6. α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H15NO | CID 638877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the radical trapping ability of PBN, S-PPBN and NXY-059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. α-Phenyl- N-tert-Butylnitrone and Analogous α-Aryl- N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Phenyl-N-tert-butylnitrone (PBN) Prevents Light-induced Degeneration of the Retina by Inhibiting RPE65 Protein Isomerohydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PBN spin trapping of free radicals in the reperfusion-injured heart. Limitations for pharmacological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neurodegenerative disorders and nanoformulated drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

Introduction: Capturing the Fleeting Evidence of Oxidative Stress

An In-Depth Technical Guide to the Mechanism of Phenyl N-t-butylnitrone (PBN) as a Spin Trap

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and pharmacology, transient free radicals represent a significant challenge. These highly reactive species, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), have half-lives often too short for direct detection, yet they are deeply implicated in a vast array of pathological processes, from neurodegeneration to cancer. The technique of spin trapping provides a critical solution to this analytical problem.[1] It employs a "spin trap" molecule that reacts with the unstable radical to produce a significantly more stable paramagnetic species, known as a spin adduct.[2][3] This adduct, now possessing a longer half-life, can be readily detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[4][5]

Among the arsenal of spin traps, α-phenyl-N-tert-butylnitrone (PBN) stands as one of the most classic and widely utilized linear nitrones.[1][6] Its ability to permeate biological membranes and trap a variety of radical species has made it an invaluable tool in both in vitro and in vivo studies for decades.[7] This guide provides a detailed exploration of the core mechanism of PBN as a spin trap, the analytical techniques for adduct detection, and the critical experimental considerations for its effective use.

Part 1: The Core Mechanism of PBN Spin Trapping

The fundamental action of PBN lies in the covalent addition of a transient free radical (R•) across the carbon-nitrogen double bond of its nitronyl functional group. This reaction transforms the diamagnetic nitrone into a persistent paramagnetic nitroxide radical, the "spin adduct."[2][8]

The key to this mechanism is the conversion of a highly unstable radical into a relatively stable one. The stability of the resulting nitroxide is conferred by the delocalization of the unpaired electron between the nitrogen and oxygen atoms. This stability extends the half-life of the radical from nanoseconds or microseconds to minutes or even hours, providing an ample window for detection and analysis.[3]

Caption: Core mechanism of PBN radical trapping.

Part 2: Detection and Characterization via EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing paramagnetic species like the PBN spin adduct.[9] The technique is analogous to Nuclear Magnetic Resonance (NMR) but probes the magnetic moments of unpaired electrons instead of atomic nuclei.[5] When a sample is placed in a strong magnetic field and irradiated with a fixed frequency of microwaves, the unpaired electron can transition between spin states, resulting in an absorption of energy that is detected by the spectrometer.[4]

The resulting EPR spectrum is typically displayed as the first derivative of the absorption signal.[10] The key features of the spectrum provide a "fingerprint" that helps identify the trapped radical:

-

g-value: Analogous to chemical shift in NMR, the g-value is characteristic of the type of radical (e.g., carbon-centered vs. oxygen-centered).

-

Hyperfine Splitting: The unpaired electron in the spin adduct interacts with nearby magnetic nuclei, primarily the nitrogen (¹⁴N, I=1) and the β-hydrogen (¹H, I=1/2). This interaction, known as hyperfine coupling, splits the EPR signal into a characteristic pattern. For a PBN adduct, this typically results in a triplet of doublets. The magnitude of the hyperfine splitting constants (hfsc's), denoted as aN and aH, is highly sensitive to the structure of the trapped radical R•, allowing for its identification.[1][11]

Caption: Simplified workflow for EPR spin trapping analysis.

Part 3: Radical Specificity and Trapping Kinetics

PBN is a versatile spin trap capable of reacting with a wide range of radical species. However, its efficiency and the stability of the resulting adduct vary significantly depending on the radical's identity.

-

Carbon-Centered Radicals: PBN is generally effective at trapping carbon-centered radicals, forming relatively stable adducts with distinct EPR spectra. For instance, the hydroxymethyl radical (•CH₂OH) is readily trapped by PBN.[11]

-

Oxygen-Centered Radicals: Trapping oxygen-centered radicals like the hydroxyl radical (•OH) is more complex. While PBN does react with •OH, the resulting PBN/•OH adduct is notoriously unstable, with a half-life of less than a minute, making direct detection challenging.[12][13] In some cases, the •OH radical may attack the phenyl ring of PBN, forming non-paramagnetic hydroxy-PBN products.[12]

-

Sulfur-Centered Radicals: PBN can effectively trap sulfur-centered radicals. The reaction with the glutathiyl radical (GS•), an important biological species, has been well-characterized.[14]

The effectiveness of a spin trap is quantified by its second-order rate constant (k) for the radical addition reaction. A higher rate constant indicates more efficient trapping, which is crucial for competing with other radical reactions in a complex system.

Table 1: Selected Reaction Rate Constants for PBN and its Derivatives

| Spin Trap | Radical | Rate Constant (k) M⁻¹s⁻¹ | Source |

| PBN | Glutathiyl (GS•) | 6.7 x 10⁷ | [14][15] |

| PBN | Hydroxymethyl (•CH₂OH) | (Reference) | [11][16] |

| 4-F-PBN | Hydroxymethyl (•CH₂OH) | 1.7x faster than PBN | [11][16] |

| 4-CF₃-PBN | Hydroxymethyl (•CH₂OH) | 3.2x faster than PBN | [11][16] |

Note: Rate constants can vary depending on solvent and experimental conditions. The data for hydroxymethyl radicals are presented as relative rates.

The presence of electron-withdrawing groups on the phenyl ring of PBN, such as in 4-CF₃-PBN, can significantly increase the rate of radical trapping.[11][16] This principle guides the rational design of more potent spin traps.

Part 4: A Self-Validating Experimental Protocol for PBN Spin Trapping

This protocol details the detection of hydroxymethyl radicals generated by a Fenton-like reaction, a common method for evaluating spin trap performance. The inclusion of rigorous controls is essential for validating the results.

Objective: To detect and identify •CH₂OH radicals using PBN and EPR spectroscopy.

Materials and Reagents:

-

α-phenyl-N-tert-butylnitrone (PBN)

-

Hydrogen Peroxide (H₂O₂) (30%)

-

Ferrous Sulfate (FeSO₄)

-

Methanol (CH₃OH), HPLC grade

-

Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

EPR-grade quartz capillary tubes

-

EPR Spectrometer

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a 1 M stock solution of PBN in methanol.

-

Prepare a 10 mM stock solution of FeSO₄ in deionized, deoxygenated water. Prepare fresh daily.

-

Prepare a 100 mM stock solution of H₂O₂ in deionized water.

-

-

Reaction Mixture Assembly (Total Volume 500 µL):

-

In a clean microcentrifuge tube, combine the following in order:

-

400 µL Phosphate Buffer

-

50 µL PBN stock solution (Final concentration: 100 mM)

-

25 µL FeSO₄ stock solution (Final concentration: 0.5 mM)

-

-

Vortex the mixture gently.

-

Initiate the reaction by adding 25 µL of the H₂O₂ stock solution (Final concentration: 5 mM). Immediately vortex again.

-

-

Sample Loading and Data Acquisition:

-

Immediately draw the reaction mixture into a quartz capillary tube.

-

Place the capillary tube into the EPR spectrometer's resonator.

-

Begin EPR data acquisition promptly. Typical X-band spectrometer settings for PBN adducts are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1.0 G

-

Center Field: ~3480 G

-

Sweep Width: 100 G

-

Time Constant: ~40 ms

-

Sweep Time: ~60 s

-

Number of Scans: 4-10 (to improve signal-to-noise)

-

-

-

Data Analysis and Interpretation:

-

The resulting spectrum should show a characteristic triplet of doublets.

-

Use spectral simulation software to fit the experimental spectrum and determine the precise hyperfine splitting constants (aN and aH).

-

Compare the obtained hfsc's to literature values for the PBN/•CH₂OH adduct to confirm its identity.[11]

-

Self-Validating System (Controls):

To ensure the observed EPR signal is genuinely from the PBN/•CH₂OH adduct, the following control experiments must be performed. A valid signal should only appear in the complete reaction mixture.

-

Control 1 (No Iron): Omit FeSO₄ from the reaction mixture.

-

Control 2 (No Peroxide): Omit H₂O₂ from the reaction mixture.

-

Control 3 (No PBN): Omit PBN from the reaction mixture.

-

Control 4 (No Methanol): Replace methanol with water when preparing the PBN stock (if solubility allows) or use a different solvent to demonstrate the radical originates from methanol.

Part 5: Limitations and Advanced Mechanistic Considerations

While PBN is a powerful tool, researchers must be aware of its limitations and the complexity of its biological actions.

-

Adduct Instability: As mentioned, adducts of certain radicals, particularly the hydroxyl radical, are unstable and may not be directly observable.[12] An alternative strategy involves using a scavenger like dimethyl sulfoxide (DMSO), which reacts with •OH to produce the methyl radical (•CH₃). PBN then traps •CH₃ to form a more stable and easily detectable PBN/•CH₃ adduct, providing indirect evidence of •OH formation.[17]

-

Metabolic Interference: In biological systems, the paramagnetic nitroxide spin adduct can be metabolically reduced back to a diamagnetic hydroxylamine, leading to a loss of the EPR signal and an underestimation of radical formation.

-

Pharmacological Effects Beyond Trapping: The neuroprotective and other pharmacological effects of PBN are well-documented.[6][7] However, these effects may not solely arise from simple radical scavenging. Studies have shown that PBN can modulate the expression of pro-inflammatory genes and inhibit signaling pathways like NF-κB, suggesting a more complex mechanism of action that is independent of its spin trapping ability.[6][18][19] This is a critical consideration for drug development professionals interpreting data from PBN-based studies.

Conclusion

PBN remains a cornerstone of free radical research, providing a robust method for capturing and identifying transient reactive species. Its mechanism of action, centered on the formation of a stable nitroxide adduct via radical addition, allows for characterization by EPR spectroscopy. A thorough understanding of this mechanism, coupled with an awareness of its kinetic nuances and experimental limitations, is paramount for its effective application. As research progresses, the principles learned from PBN continue to inform the development of a new generation of spin traps with enhanced stability, specificity, and biological compatibility, further illuminating the intricate roles of free radicals in health and disease.

References

-

Hensley, K., Floyd, R. A., & Kotake, Y. (1999). Pharmacologic properties of phenyl N-tert-butylnitrone. Antioxidants and Redox Signaling, 1(4), 515-527. [Link]

-

Lapchak, P. A., et al. (2001). Pharmacological Effects of the Spin Trap Agents N-t-Butyl-Phenylnitrone (PBN) and 2,2,6,6-Tetramethylpiperidine-N-Oxyl (TEMPO) in a Rabbit Thromboembolic Stroke Model. Stroke, 32(5), 1157-1163. [Link]

-

Berthon, J. Y., et al. (2003). PBN Derived Amphiphilic Spin-Traps. I. Synthesis and Study of Their Miscibility with Polyunsaturated Phospholipids. Langmuir, 19(18), 7538-7546. [Link]

-

Rancan, F., et al. (2002). Mechanism of protection from light-induced retinal degeneration by the synthetic antioxidant phenyl-N-tert-butylnitrone. Investigative Ophthalmology & Visual Science, 43(11), 3523-3529. [Link]

-

Zhang, Y. K., et al. (2002). Synthesis and EPR evaluation of the nitrone PBN-[tert-(13)C] for spin trapping competition. Zeitschrift für Naturforschung B, 57(1), 127-131. [Link]

-

Gueyrard, D., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox, and Neuroprotective Properties. ACS Omega, 5(47), 30653-30664. [Link]

-

Tsvetkov, Y. D., et al. (2008). Mechanistic Studies of the Reactions of Nitrone Spin Trap PBN with Glutathiyl Radical. The Journal of Physical Chemistry B, 112(19), 6195-6201. [Link]

-

Carloni, P., et al. (2001). New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2, (1), 65-71. [Link]

-

Clausen, F., et al. (2007). Neuroprotection by S-PBN in hyperglycemic ischemic brain injury in rats. Brain Research, 1133(1), 164-170. [Link]

-

American Chemical Society. (2024). Electron Paramagnetic Resonance Spectroscopy. ACS In Focus. [Link]

-

Al-Rehaily, A. J., & Al-Yahya, M. A. (2011). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. International Journal of Health Sciences, 5(1), 59-71. [Link]

-

Williams, A. J., et al. (2006). Comparison of neuroprotective effects induced by alpha-phenyl-N-tert-butyl nitrone (PBN) and N-tert-butyl-alpha-(2 sulfophenyl) nitrone (S-PBN) in lithium-pilocarpine status epilepticus. Epilepsy Research, 71(2-3), 195-207. [Link]

-

Zhang, Y. K., et al. (2002). Synthesis and EPR Evaluation of the Nitrone PBN-[tert-13C] for Spin Trapping Competition. Zeitschrift für Naturforschung B, 57(1), 127-131. [Link]

-

Shi, H., et al. (1998). Spontaneous free radical/spin adduct formation and 1,3-dipolar molecular addition in reactions of cyanohalocarbons and C-phenyl N-tert-butyl nitrone (PBN). Journal of the Chemical Society, Perkin Transactions 2, (11), 2419-2424. [Link]

-

Chen, G., et al. (2000). Aromatic hydroxylation in PBN spin trapping by hydroxyl radicals and cytochrome P-450. Free Radical Biology and Medicine, 28(3), 345-350. [Link]

-

Gueyrard, D., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox, and Neuroprotective Properties. ACS Omega, 5(47), 30653-30664. [Link]

-

Woolley, A. C., et al. (2021). A novel approach to the analysis of spin-trapped free radicals using dimethyl sulfoxide and gas chromatography–mass spectrometry. Journal of Analytical Science and Technology, 12(1), 38. [Link]

-

Wikipedia contributors. (2023). Spin trapping. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Mechanism of spin trapping by linear PBN. [Diagram]. [Link]

-

Zeijlemaker, K. J., et al. (2020). Evaluation of PBN spin-trapped radicals as early markers of lipid oxidation in mayonnaise. Food Chemistry, 318, 126487. [Link]

-

B-Ravikumar, R., & Balasubramanian, S. (2020). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Applied Sciences, 10(21), 7731. [Link]

-

Jeschke, G. (n.d.). Part 2: Electron Paramagnetic Resonance. ETH Zurich. [Link]

-

ResearchGate. (n.d.). Free radicals detection by ESR PBN spin-trap technique. [Link]

-

Britigan, B. E., et al. (1990). Spin trapping evidence for the lack of significant hydroxyl radical production during the respiration burst of human phagocytes using a spin adduct resistant to superoxide-mediated destruction. Journal of Biological Chemistry, 265(5), 2650-2656. [Link]

-

ResearchGate. (n.d.). General chemical structures of PBN-like nitrones, and their reaction... [Diagram]. [Link]

-

Tsvetkov, Y. D., et al. (2008). Mechanistic studies of the reactions of nitrone spin trap PBN with glutathiyl radical. The Journal of Physical Chemistry B, 112(19), 6195-6201. [Link]

-

Ada, E. T., et al. (2010). Using Cyclodextrins to Encapsulate Oxygen-Centered and Carbon-Centered Radical Adducts: The Case of DMPO, PBN, and MNP Spin Traps. The Journal of Physical Chemistry A, 114(23), 6446-6454. [Link]

-

ResearchGate. (n.d.). (A) Electron paramagnetic resonance (EPR) spectra of POBN-OH adduct... [Diagram]. [Link]

-

Rizzi, C., et al. (1997). Spin-trapping of free radicals by PBN-type β-phosphorylated nitrones in the presence of SDS micelles. Journal of the Chemical Society, Perkin Transactions 2, (12), 2533-2538. [Link]

-

Anderson, R. F., et al. (2022). Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides. International Journal of Molecular Sciences, 23(3), 1381. [Link]

-

ResearchGate. (n.d.). [Preparation of the spin trapping probe, N-tert-butyl-alpha-phenylnitrone, nanoparticle and its affinity to hepatoma cells]. [Link]

-

Wikipedia contributors. (2024). Electron paramagnetic resonance. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Investigating the free radical trapping ability of NXY-059, S-PBN and PBN. [Link]

-

Chemistry LibreTexts. (2023). EPR: Interpretation. [Link]

Sources

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 6. Pharmacologic properties of phenyl N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ethz.ch [ethz.ch]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. db.cngb.org [db.cngb.org]

- 13. Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Spin trapping evidence for the lack of significant hydroxyl radical production during the respiration burst of human phagocytes using a spin adduct resistant to superoxide-mediated destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mechanism of protection from light-induced retinal degeneration by the synthetic antioxidant phenyl-N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of N-Tert-butyl-α-phenylnitrone (PBN)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butyl-α-phenylnitrone (PBN), a cornerstone molecule in the study of free radical biology. We will delve into its synthesis, structural characterization, and the mechanistic basis for its widespread use as a spin trapping agent. The content is structured to deliver not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring a robust and reproducible application of this knowledge in a laboratory setting.

Introduction: The Significance of PBN

N-tert-butyl-α-phenylnitrone, commonly abbreviated as PBN, is a synthetic organic compound that has become an invaluable tool in the fields of chemistry, biology, and medicine.[1] Its primary utility lies in its function as a spin trap.[2][3] In this role, PBN reacts with highly reactive, short-lived free radicals to form a more stable and persistent radical adduct.[3] This "trapped" radical, a nitroxide, is readily detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, allowing for the characterization and identification of the initial transient species.[3][4]

Beyond its foundational role in detecting free radicals, PBN has demonstrated significant pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[4][5][6] It is known to cross the blood-brain barrier and has been extensively studied in models of oxidative stress, ischemia-reperfusion injury, and neurodegenerative disorders.[1][5][7][8] This dual functionality as both a diagnostic probe and a potential therapeutic agent makes a thorough understanding of its chemistry essential for researchers.

Chemical Structure and Physicochemical Properties

The efficacy and reactivity of PBN are direct consequences of its molecular architecture. A precise understanding of its structure is paramount for its correct identification and application.

IUPAC Name: N-tert-butyl-1-phenylmethanimine oxide[9][10] Common Synonyms: Phenyl N-t-butylnitrone, PBN, N-Benzylidene-tert-butylamine N-oxide[9] Molecular Formula: C₁₁H₁₅NO[9][10]

The structure is characterized by a central nitrone functional group (C=N⁺-O⁻) where the carbon is attached to a phenyl ring and the nitrogen is attached to a bulky tert-butyl group. This arrangement is critical: the phenyl ring influences the electronic properties of the nitrone, while the sterically hindering tert-butyl group contributes to the stability of the resulting nitroxide spin adduct. The molecule exists predominantly as the Z-isomer due to steric hindrance.

Table 1: Physicochemical and Spectroscopic Data for PBN

| Property | Value | Source(s) |

| Molecular Weight | 177.24 g/mol | [9][10] |

| Appearance | White crystalline powder/needles | [9] |

| Melting Point | 73-74 °C | [11] |

| Solubility | Soluble in DMSO, chloroform (50 mg/ml), ethanol, and water (20 mg/ml). | [2][11] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (2H, d), 7.51 (1H, s), 7.27 (2H, d), 1.61 (9H, s) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 129.9, 129.1, 128.9, 126.6, 70.6, 28.5 | [4] |

| FTIR (KBr) | Key peaks related to C=N, N-O, and aromatic C-H stretches. | [9][12] |

Synthesis of N-tert-butyl-α-phenylnitrone

The most common and reliable synthesis of PBN involves the reductive condensation of benzaldehyde with 2-methyl-2-nitropropane.[13] This method is favored for its accessibility of starting materials and robust yields.

Causality-Driven Protocol Design

-

Choice of Precursors : Benzaldehyde serves as the source of the α-phenyl group, while 2-methyl-2-nitropropane provides the N-tert-butyl portion of the molecule.

-

In Situ Generation of Hydroxylamine : The core of the synthesis is the reduction of the nitro group in 2-methyl-2-nitropropane to an N-hydroxylamine intermediate. Zinc powder in the presence of a weak acid like acetic acid is an effective and cost-efficient reducing system for this transformation.[4][13] The N-hydroxylamine is generated in situ and immediately reacts with benzaldehyde. This avoids the need to isolate the often-unstable hydroxylamine intermediate.

-

Solvent and Temperature Control : Ethanol is an excellent solvent as it solubilizes the organic precursors while also being compatible with the aqueous acidic conditions required for the zinc reduction.[4] The initial reduction is exothermic; therefore, the slow addition of zinc powder at a low temperature (0 °C) is critical to prevent runaway reactions and the formation of undesired byproducts.[4][13] Subsequent heating is necessary to drive the condensation and dehydration steps to completion.[4]

-

Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., argon) minimizes the potential for oxidative side reactions, ensuring a cleaner product profile.[4]

Graphical Workflow of PBN Synthesis

Caption: General workflow for the synthesis of PBN.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[4]

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the corresponding benzaldehyde (1.0 equiv), 2-methyl-2-nitropropane (2.0 equiv), and acetic acid (6.0 equiv) dissolved in dry ethanol.

-

Inert Atmosphere and Cooling : Purge the flask with argon and stir the mixture. Cool the flask to 0 °C using an ice bath.

-

Reduction Step : Slowly add zinc powder (4.0 equiv) portion-wise, ensuring the internal temperature does not exceed 15 °C.

-

Initial Stirring : Once the zinc addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Heating : Heat the reaction mixture overnight at 60 °C in the dark. The inclusion of 4 Å molecular sieves can aid in removing water and driving the reaction forward.

-

Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove zinc salts and sieves. Rinse the pad with ethanol.

-

Solvent Removal : Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Structural Characterization

The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts. A two-step process of flash chromatography followed by recrystallization is highly effective.

Purification Protocol

-

Flash Chromatography : The crude residue is subjected to flash column chromatography on silica gel. A solvent system of ethyl acetate/cyclohexane (e.g., 2:8 v/v) is typically effective for separating PBN from impurities.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Recrystallization : The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent pair, such as ethyl acetate/n-hexane, to yield PBN as white, crystalline needles.[4] This step is crucial for obtaining a high-purity product with a sharp melting point, which is a key indicator of purity.

Structural Validation

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques, as detailed in Table 1. ¹H and ¹³C NMR spectroscopy confirms the molecular skeleton, while IR spectroscopy verifies the presence of the key functional groups. For rigorous confirmation, high-resolution mass spectrometry (HR-MS) can be used to verify the exact molecular weight and elemental composition.[4]

Mechanism of Action: The Spin Trap

The defining feature of PBN is its ability to "trap" free radicals. This process is central to its utility in research.

The mechanism involves the addition of a transient radical species (R•) across the C=N double bond of the nitrone. This reaction converts the highly unstable initial radical and the diamagnetic PBN molecule into a single, significantly more stable aminoxyl (nitroxide) radical, known as a spin adduct.[3] The stability of this adduct is sufficient for it to accumulate to concentrations detectable by EPR spectroscopy.

The hyperfine splitting pattern of the EPR signal from the spin adduct provides structural information about the atoms near the radical center, often allowing for the identification of the original trapped radical (R•).[3][4]

Graphical Representation of the Spin Trapping Mechanism

Caption: The fundamental mechanism of spin trapping by PBN.

Studies have shown that the efficiency of spin trapping can be modulated by substituents on the phenyl ring. Electron-withdrawing groups, such as trifluoromethyl (CF₃), at the para-position can significantly increase the rate of radical trapping compared to unsubstituted PBN.[3][4]

Conclusion

N-tert-butyl-α-phenylnitrone is more than just a chemical reagent; it is a sophisticated probe that has provided profound insights into the role of free radicals in countless biological and chemical processes. Its synthesis, while straightforward, requires careful control of reaction conditions to ensure high purity. A thorough characterization using modern spectroscopic methods is essential for validating its structure. By understanding the chemical principles behind its synthesis and the mechanism of its action as a spin trap, researchers can confidently employ PBN to unravel the complex chemistry of oxidative stress and advance the development of novel therapeutic strategies.

References

-

Deletraz, A., Tuccio, B., Roussel, J., Combes, M., Cohen-Solal, C., Fabre, P.-L., Trouillas, P., Vignes, M., Callizot, N., & Durand, G. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(48), 30989–30999. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 638877, N-tert-Butyl-alpha-phenylnitrone. Retrieved from [Link]

-

Alberti, A., Carloni, P., Eberson, L., Greci, L., & Stipa, P. (n.d.). New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Alberti, A., Carloni, P., Eberson, L., Greci, L., & Stipa, P. (1997). New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2, (4), 695–700. [Link]

-

ResearchGate. (n.d.). Preparation and characterization of PBN. A) Schematic illustration of... [Image]. Retrieved from [Link]

-

Nayak, S. K., & Goveas, L. (2019). Improved Synthesis and Industrial Process Development of α- Phenyl-N-tert-Butylnitrone (PBN). ResearchGate. [Link]

-

Deletraz, A., Tuccio, B., Roussel, J., Combes, M., Cohen-Solal, C., Fabre, P. L., Trouillas, P., Vignes, M., Callizot, N., & Durand, G. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS omega, 5(48), 30989–30999. [Link]

-

Liu, P., & Kotake, Y. (1998). Pharmacologic properties of phenyl N-tert-butylnitrone. Proceedings of the Society for Experimental Biology and Medicine, 218(4), 289–294. [Link]

-

Huie, R., & Cherry, W. R. (1995). Facile one-step synthesis of phenyl-tert-butylnitrone (PBN) and its derivatives. The Journal of Organic Chemistry, 60(18), 5895–5896. [Link]

-

Diez-Iriepa, D., Knez, D., Gobec, S., Iriepa, I., de los Ríos, C., Bravo, I., López-Muñoz, F., Marco-Contelles, J., & Hadjipavlou-Litina, D. (2022). Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. Antioxidants, 11(9), 1709. [Link]

-

Villacampa, M., Gómez-SanJuan, A., de la Torre-Lloveras, E., Ortiz, J. A., de los Ríos, C., & Marco-Contelles, J. (2021). Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. Molecules, 26(4), 1145. [Link]

-

Marco-Contelles, J. (2020). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Antioxidants, 9(11), 1140. [Link]

-

Marco-Contelles, J. (2020). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. ResearchGate. [Link]

Sources

- 1. Pharmacologic properties of phenyl N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke | MDPI [mdpi.com]

- 9. This compound | C11H15NO | CID 638877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (PBN) (CAS 3376-24-7) | Abcam [abcam.com]

- 11. This compound | 3376-24-7 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biochemical and Physiological Effects of α-Phenyl-N-tert-butylnitrone (PBN)

Abstract

α-Phenyl-N-tert-butylnitrone (PBN) is a versatile molecule that has garnered significant attention in the scientific community for its potent biological activities. Initially recognized for its utility as a spin-trapping agent for the detection of free radicals, PBN has since been extensively investigated for its therapeutic potential in a wide range of pathological conditions underpinned by oxidative stress and inflammation. This technical guide provides a comprehensive overview of the biochemical and physiological effects of PBN, delving into its multifaceted mechanism of action, its impact on key signaling pathways, and its demonstrated efficacy in various preclinical models. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PBN's properties and applications.

Introduction: The Genesis of a Multifunctional Molecule

α-Phenyl-N-tert-butylnitrone (PBN) is a nitrone compound that has emerged as a significant tool in biomedical research. Its primary and most well-known function is as a spin-trapping agent. In this capacity, PBN reacts with short-lived, highly reactive free radicals to form more stable, persistent radical adducts that can be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy.[1] This property has made PBN an invaluable tool for studying the role of free radicals in biological systems.

Beyond its role in diagnostics, PBN has demonstrated a remarkable spectrum of pharmacological effects. These range from neuroprotection in models of stroke and neurodegenerative diseases to anti-inflammatory and anti-aging properties.[2][3] While initially attributed solely to its free radical scavenging ability, it is now understood that the biological effects of PBN are far more complex, involving the modulation of key cellular signaling pathways.

Mechanism of Action: Beyond Simple Scavenging

The therapeutic efficacy of PBN extends beyond its direct interaction with free radicals. While its ability to trap and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a critical aspect of its function, PBN also exerts its influence through the modulation of intracellular signaling cascades.

Spin Trapping and Attenuation of Oxidative Stress

The foundational mechanism of PBN's action is its ability to act as a spin trap. Free radicals, which are molecules with unpaired electrons, are highly unstable and can inflict significant damage to cellular components, including lipids, proteins, and DNA. PBN reacts with these radicals to form a more stable nitroxide radical adduct, effectively quenching the chain reactions of oxidative damage.[1] This direct antioxidant effect is a cornerstone of its protective capabilities in conditions characterized by excessive oxidative stress.

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. PBN has been shown to exert potent anti-inflammatory effects by targeting critical signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. PBN has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[2] This inhibition is thought to be a key mechanism behind PBN's efficacy in models of sepsis and other inflammatory conditions.

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. PBN has been shown to inhibit the activity of COX-2, further contributing to its anti-inflammatory profile.

Regulation of Apoptotic Signaling

Apoptosis, or programmed cell death, is a crucial physiological process that can become dysregulated in disease states. PBN has been shown to modulate apoptotic pathways, often in a protective manner:

-

Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a central role in regulating the intrinsic pathway of apoptosis. PBN can influence the expression and activity of these proteins, shifting the balance towards cell survival by upregulating anti-apoptotic members like Bcl-2 and downregulating pro-apoptotic members like Bax.

-

Caspase Activation: Caspases are a family of proteases that execute the final stages of apoptosis. By modulating the upstream Bcl-2 family proteins, PBN can prevent the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade.[4][5]

Biochemical and Physiological Effects: A System-Wide Impact

The multifaceted mechanism of action of PBN translates into a broad range of observable biochemical and physiological effects across various organ systems and disease models.

Neuroprotection

A significant body of research has focused on the neuroprotective effects of PBN. Its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders.

-

Ischemic Stroke: In animal models of focal cerebral ischemia, PBN has been shown to reduce infarct volume and improve neurological outcomes.[6] This protection is attributed to its ability to mitigate reperfusion injury, a major contributor to tissue damage following the restoration of blood flow.

-

Neurodegenerative Diseases: PBN has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By combating oxidative stress and inflammation, two key pathological drivers of these conditions, PBN can help protect neurons from damage and death.

-

Aging: Oxidative damage is a major contributor to the aging process. Studies in aging rats have shown that chronic treatment with PBN can improve cognitive performance and increase survival rates, suggesting an anti-aging effect.[3]

Anti-inflammatory Effects

As previously discussed, PBN's ability to modulate inflammatory pathways has been demonstrated in various models:

-

Sepsis: PBN has been shown to protect against endotoxin-induced shock by inhibiting the production of pro-inflammatory cytokines.[2]

-

Retinal Inflammation: In models of light-induced retinal damage, PBN has been shown to be protective, an effect at least partially attributed to its anti-inflammatory properties.[7][8]

Other Physiological Effects

The therapeutic potential of PBN extends beyond the nervous and immune systems. It has been investigated in a variety of other contexts, including:

-

Diabetes: PBN has shown protective effects in models of drug-induced diabetes.[2]

-

Hepatocarcinogenesis: PBN has demonstrated the ability to protect against choline-deficient hepatocarcinogenesis.[2]

Quantitative Data Summary

The efficacy of PBN and its derivatives has been quantified in numerous studies. The following tables summarize key data points from various in vitro and in vivo models.

Table 1: Neuroprotective Efficacy of PBN and its Analogs in an In Vitro Ischemia Model [7][8]

| Compound | EC50 (μM) | Maximal Neuroprotective Activity (%) |

| PBN | 13.8 ± 1.2 | 85.2 ± 3.5 |

| QN1 | 3.9 ± 0.8 | 92.1 ± 2.1 |

| QN2 | 2.5 ± 0.5 | 95.3 ± 1.8 |

| QN3 | 3.2 ± 0.7 | 93.5 ± 2.4 |

| NAC | 10.2 ± 1.5 | 90.5 ± 2.9 |

EC50 represents the concentration at which 50% of the maximal neuroprotective effect is observed. NAC (N-acetylcysteine) is included as a reference antioxidant.

Table 2: Infarct Volume Reduction in a Rabbit Ischemic Stroke Model with DDFPe (a compound with similar oxygen transport potential to what PBN may facilitate) [9]

| Treatment Time Relative to Stroke | Median Infarct Volume (%) | P-value vs. Control |

| Control (4 hours) | 3.20 | - |

| Pre-treatment | 0.30 | 0.004 |

| Onset | 0.20 | 0.004 |

| 30 min post-stroke | 0.35 | 0.009 |

| 1 hour post-stroke | 0.30 | 0.01 |

| 2 hours post-stroke | 0.40 | 0.009 |

| 3 hours post-stroke | 0.25 | 0.003 |

| Control (7 hours) | 2.2 | - |

| 1 hour post-stroke | 0.25 | 0.007 |

| 6 hours post-stroke | 1.4 | 0.49 |

Table 3: IC50 Values of PBN Derivatives in Glioblastoma Cell Lines

| Compound | U87MG IC50 (μM) | U373MG IC50 (μM) |

| Carboplatin | 141 | >300 |

| Etoposide | <60 | <60 |

| Paraquat | >300 | >300 |

IC50 represents the concentration at which 50% of cell viability is inhibited.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biochemical and physiological effects of PBN.

Electron Paramagnetic Resonance (EPR) Spin Trapping of Free Radicals

This protocol outlines the general procedure for detecting short-lived free radicals using PBN and EPR spectroscopy.

Materials:

-

PBN

-

System under investigation (e.g., cell culture, tissue homogenate, chemical reaction)

-

EPR spectrometer

-

Capillary tubes

Procedure:

-

Prepare a stock solution of PBN in a suitable solvent (e.g., ethanol, DMSO) at a high concentration (e.g., 100 mM).

-

Add PBN to the system under investigation to a final concentration typically in the range of 1-10 mM. The optimal concentration should be determined empirically.

-

Incubate the sample for a sufficient period to allow for the formation of the PBN-radical adduct. The incubation time will vary depending on the rate of radical generation in the system.

-

Transfer the sample to a capillary tube.

-

Place the capillary tube in the EPR spectrometer.

-

Record the EPR spectrum at room temperature.

-

Analyze the spectrum to identify the hyperfine splitting constants, which can provide information about the identity of the trapped radical.

Assessment of NF-κB Activation by Immunofluorescence

This protocol describes a method for visualizing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

Materials:

-

Cells of interest (e.g., macrophages, endothelial cells)

-

PBN

-

Stimulus for NF-κB activation (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α])

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of PBN for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for 30 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

In Vitro Model of Oxidative Stress in Neuronal Cells

This protocol describes a method for inducing oxidative stress in a neuronal cell line and assessing the protective effects of PBN.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

PBN

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide [H2O2], glutamate)

-

Cell viability assay (e.g., MTT, LDH assay)

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with a range of PBN concentrations for a defined period (e.g., 1-24 hours).

-

Expose the cells to an oxidative insult (e.g., 100 µM H2O2 for 4 hours).

-

Remove the treatment and incubate the cells in fresh media for a recovery period (e.g., 24 hours).

-

Assess cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which measures membrane integrity.

-

Calculate the percentage of neuroprotection afforded by PBN relative to the untreated, oxidatively stressed control.

In Vivo Model of Focal Cerebral Ischemia in Rats

This protocol describes the middle cerebral artery occlusion (MCAO) model, a widely used method for inducing focal cerebral ischemia in rats, and the administration of PBN.

Materials:

-

Male Wistar rats (250-300g)

-

PBN

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Nylon suture for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert a nylon suture into the ICA and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.

-

After the desired period of ischemia (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

Administer PBN (e.g., 100 mg/kg, intraperitoneally) at a specified time point (e.g., at the onset of reperfusion).

-

After a survival period (e.g., 24 hours), euthanize the rat and harvest the brain.

-

Slice the brain into coronal sections and stain with TTC to visualize the infarct.

-

Quantify the infarct volume using image analysis software.

Visualization of Signaling Pathways and Workflows

PBN's Mechanism of Action: A Multi-pronged Approach

Caption: PBN's multifaceted mechanism of action.

PBN's Influence on the Intrinsic Apoptosis Pathway

Caption: PBN's modulation of the intrinsic apoptosis pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

Sources

- 1. Peripheral blood inflammatory cytokines in prodromal and overt α-synucleinopathies: a review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bcl-2 overexpression blocks caspase activation and downstream apoptotic events instigated by photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dodecafluoropentane emulsion decreases infarct volume in a rabbit ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Phenyl-N-tert-butylnitrone (PBN) as a Free-Radical Scavenger

<Step>

Abstract

This technical guide provides a comprehensive overview of α-phenyl-N-tert-butylnitrone (PBN), a cornerstone molecule in the study of free radical biology and oxidative stress. We will delve into the core mechanisms of PBN as a free-radical scavenger, specifically its function as a spin trap. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and practical experimental protocols. We will explore the chemical properties of PBN, the kinetics of its radical-trapping activity, and its applications in various disease models, particularly in neuroprotection. Furthermore, this guide will address the analytical techniques for detecting PBN-radical adducts and discuss the limitations and future directions in the development of PBN-based therapeutics.

The Landscape of Oxidative Stress and the Need for Radical Scavengers

Free radicals, highly reactive species with unpaired electrons, are integral to numerous biological processes. However, their overproduction leads to a state of oxidative stress, a condition implicated in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The fleeting nature of these radicals makes their direct detection and characterization a significant analytical challenge.[1] This has necessitated the development of specialized tools, such as spin traps, to capture and stabilize these transient species for analysis.

PBN: A Prototypical Spin Trap

α-Phenyl-N-tert-butylnitrone (PBN) is a cell-permeable nitrone that has become a widely utilized spin trap in free radical research.[1] Its primary function is to react with short-lived free radicals to form more stable and detectable nitroxide radical adducts.[1][2] This process, known as spin trapping, allows for the identification and quantification of the original free radical species using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3]

The Spin Trapping Mechanism

The core of PBN's activity lies in the addition of a free radical (R•) across the carbon-nitrogen double bond of the nitrone functional group. This reaction results in the formation of a persistent aminoxyl radical, often referred to as a spin adduct.[2] The relative stability of this spin adduct allows for its accumulation to concentrations detectable by EPR.

Caption: General mechanism of PBN spin trapping.

The structure of the resulting spin adduct, particularly the hyperfine splitting constants observed in the EPR spectrum, provides crucial information about the nature of the trapped radical.[3]

Chemical Properties and Synthesis

PBN is a crystalline solid with good solubility in organic solvents like dimethyl sulfoxide (DMSO) and chloroform. For in vivo applications, it can be prepared in solutions of saline and water.[4] The synthesis of PBN and its derivatives is a critical aspect of its application in drug discovery, allowing for the modulation of its physicochemical properties, such as lipophilicity and radical trapping kinetics.[5][6][7][8]

Kinetics and Efficacy of PBN as a Radical Scavenger

The effectiveness of PBN as a spin trap is determined by the rate constant of its reaction with different free radicals and the stability of the resulting spin adduct.[2][3] While PBN is a better scavenger for non-lipid radicals like hydroxyl radicals, it is less effective against lipid-based radicals such as peroxyl and alkoxyl radicals.[9]

Quantitative kinetic studies have shown that PBN acts as a moderate "retarder" of lipid peroxidation rather than a classical chain-breaking antioxidant like α-tocopherol.[10] However, at lower oxygen partial pressures, which are more physiologically relevant, PBN can significantly reduce oxygen uptake and act cooperatively with other antioxidants.[10]

The rate of radical trapping by PBN derivatives can be significantly influenced by the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups in the para position have been shown to increase the reactivity towards nucleophilic radicals, while electron-donating groups enhance reactivity towards electrophilic radicals.[3] For instance, the derivative 4-CF3-PBN exhibits a trapping rate for hydroxymethyl radicals that is 3.2 times higher than that of PBN.[2][3]

| Derivative | Substituent | Relative Trapping Rate (kN/kPBN) vs. •CH2OH[2][3] |

| PBN | -H | 1.0 |

| 4-iPr-PBN | -CH(CH3)2 | 0.25 |

| 4-F-PBN | -F | 1.7 |

| 4-CF3O-PBN | -OCF3 | 1.8 |

| 4-CF3-PBN | -CF3 | 3.2 |

Experimental Protocols for Evaluating PBN Activity

A self-validating system for assessing PBN's efficacy involves a multi-pronged approach, combining in vitro radical generation with robust analytical detection methods.

In Vitro Radical Generation and Spin Trapping

A common method to generate free radicals in a controlled manner is the Fenton reaction, which produces highly reactive hydroxyl radicals.[11]

Protocol: Hydroxymethyl Radical Generation and PBN Trapping

-

Reagent Preparation:

-

PBN solution (e.g., 100 mM in a suitable solvent).

-

Methanol (source of hydroxymethyl radicals).

-

Fenton reagents: Hydrogen peroxide (H₂O₂) and a ferrous salt (e.g., FeSO₄).

-

-

Reaction Setup:

-